N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide
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Overview
Description
N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including a chlorophenyl group, a ureido group, and a cyclopropanecarboxamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ureido Intermediate: The reaction begins with the formation of the ureido intermediate by reacting 4-chlorophenyl isocyanate with ethylenediamine under controlled conditions.
Cyclopropanecarboxamido Formation: The intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(4-bromophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide
- N-(2-(3-(4-fluorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide
- N-(2-(3-(4-methylphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide
Uniqueness
N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The combination of ureido and cyclopropanecarboxamido groups also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)carbamoylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3/c21-15-5-9-17(10-6-15)25-20(28)23-12-11-22-18(26)13-3-7-16(8-4-13)24-19(27)14-1-2-14/h3-10,14H,1-2,11-12H2,(H,22,26)(H,24,27)(H2,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHOUOROZQMRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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